molecular formula C10H4Br4 B3277424 1,4,5,8-Tetrabromonaphthalene CAS No. 6596-45-8

1,4,5,8-Tetrabromonaphthalene

Cat. No.: B3277424
CAS No.: 6596-45-8
M. Wt: 443.75 g/mol
InChI Key: IEYHNZUNBWXWAA-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrabromonaphthalene is a halogenated derivative of naphthalene, characterized by the substitution of four bromine atoms at the 1, 4, 5, and 8 positions of the naphthalene ring

Preparation Methods

1,4,5,8-Tetrabromonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid, and the product is purified through recrystallization .

Industrial production methods often involve similar bromination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,4,5,8-Tetrabromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc dust in acetic acid.

    Oxidation Reactions: Oxidative conditions can lead to the formation of naphthoquinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalenes .

Scientific Research Applications

1,4,5,8-Tetrabromonaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other halogenated compounds and as a model compound for studying steric effects in polyhalogenated naphthalenes.

    Biology: The compound’s brominated structure makes it useful in studying the interactions of halogenated aromatic compounds with biological systems.

    Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing, particularly in the field of anticancer agents.

    Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1,4,5,8-tetrabromonaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atoms create a high degree of steric hindrance, which can influence the compound’s binding affinity and specificity. The pathways involved often include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological activity .

Comparison with Similar Compounds

1,4,5,8-Tetrabromonaphthalene can be compared with other halogenated naphthalenes, such as:

This compound is unique due to the specific arrangement of bromine atoms, which imparts distinct steric and electronic characteristics, making it valuable for various specialized applications.

Properties

IUPAC Name

1,4,5,8-tetrabromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYHNZUNBWXWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726348
Record name 1,4,5,8-Tetrabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-45-8
Record name 1,4,5,8-Tetrabromonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6596-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,8-Tetrabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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